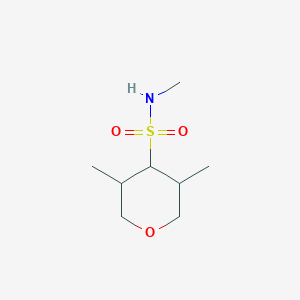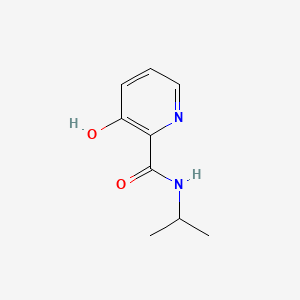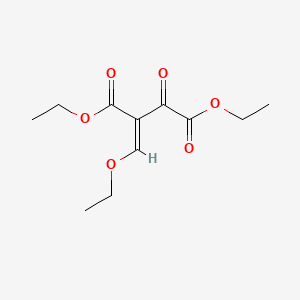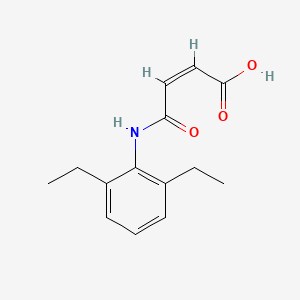
N-(2,6-Diethylphenyl)maleamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diethylphenyl)maleamic acid is an organic compound that belongs to the class of maleamic acids It is characterized by the presence of a maleamic acid moiety attached to a 2,6-diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,6-Diethylphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,6-diethylaniline. The reaction typically involves the following steps:
- Dissolving maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding 2,6-diethylaniline to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethylphenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleimide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Maleimide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,6-Diethylphenyl)maleamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,6-Diethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the carboxylic acid group in the maleamic acid moiety allows for interactions with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenylmaleamic acid
- N-(o-chlorophenyl)maleamic acid
- N-(3-chloro-4-methylphenyl)maleamic acid
Uniqueness
N-(2,6-Diethylphenyl)maleamic acid is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other maleamic acids and can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(Z)-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)/b9-8- |
InChI Key |
HPUZNWHASPOJPF-HJWRWDBZSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


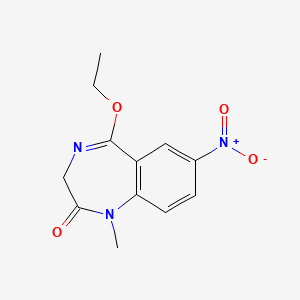
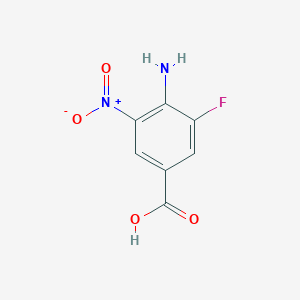
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
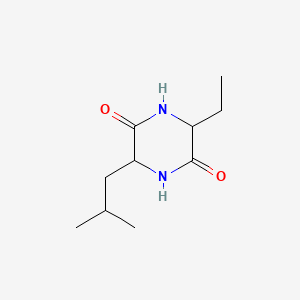
![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
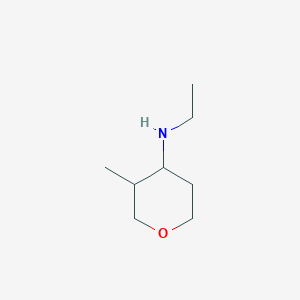
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)

